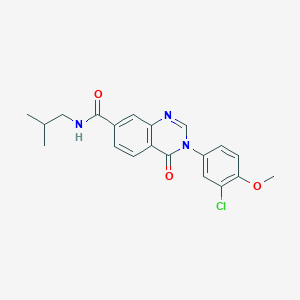![molecular formula C19H19ClN4O2 B12170970 3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12170970.png)
3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound with a complex structure It belongs to the quinazoline family, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the 3-chlorophenyl group and the dimethylaminoethyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of analogs with different functional groups.
科学的研究の応用
3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
- 6-chloro-3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)-1H-2-benzopyran-1-one
- 2-(dimethylamino)ethyl (2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoate oxalate
Uniqueness
Compared to similar compounds, 3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique quinazoline core and specific functional groups
特性
分子式 |
C19H19ClN4O2 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C19H19ClN4O2/c1-23(2)9-8-21-18(25)13-6-7-16-17(10-13)22-12-24(19(16)26)15-5-3-4-14(20)11-15/h3-7,10-12H,8-9H2,1-2H3,(H,21,25) |
InChIキー |
IXOLOYMUOZHPDS-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12170899.png)
![Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12170903.png)
![N-[2-(acetylamino)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12170906.png)
![N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12170916.png)
![7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B12170918.png)
![1'-oxo-2'-phenyl-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12170924.png)
![2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12170931.png)
![N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B12170932.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12170942.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12170955.png)

